![molecular formula C14H17NO2 B2893271 N-[2-(3,4-Dihydro-1H-isochromen-7-yl)ethyl]prop-2-enamide CAS No. 2361657-54-5](/img/structure/B2893271.png)
N-[2-(3,4-Dihydro-1H-isochromen-7-yl)ethyl]prop-2-enamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[2-(3,4-Dihydro-1H-isochromen-7-yl)ethyl]prop-2-enamide, also known as DPCPX, is a potent and selective antagonist of the adenosine A1 receptor. This compound has been extensively studied for its potential therapeutic applications in various diseases, including cardiovascular, neurological, and inflammatory disorders. In
Mécanisme D'action
N-[2-(3,4-Dihydro-1H-isochromen-7-yl)ethyl]prop-2-enamide acts as a selective antagonist of the adenosine A1 receptor, which is a G protein-coupled receptor that is widely distributed in the body. Adenosine A1 receptor activation leads to the inhibition of adenylate cyclase and the reduction of cAMP levels, which leads to the inhibition of various cellular functions. This compound blocks the binding of adenosine to the A1 receptor, which prevents the downstream effects of adenosine activation.
Biochemical and Physiological Effects
This compound has been shown to have several biochemical and physiological effects in various tissues. In the heart, this compound increases myocardial contractility and reduces myocardial infarction size. In the brain, this compound improves cognitive function and reduces neuroinflammation. In the gut, this compound reduces inflammation and tissue damage in animal models of colitis. This compound has also been shown to have anti-inflammatory and anti-oxidant effects in various tissues.
Avantages Et Limitations Des Expériences En Laboratoire
N-[2-(3,4-Dihydro-1H-isochromen-7-yl)ethyl]prop-2-enamide has several advantages for lab experiments. It is a potent and selective antagonist of the adenosine A1 receptor, which makes it a valuable tool for studying the role of this receptor in various diseases. This compound has also been extensively studied in animal models, which provides a wealth of information about its potential therapeutic applications. However, this compound also has some limitations for lab experiments. It has poor solubility in water, which can make it difficult to administer in some experiments. This compound also has a relatively short half-life, which can limit its effectiveness in some experiments.
Orientations Futures
There are several future directions for the study of N-[2-(3,4-Dihydro-1H-isochromen-7-yl)ethyl]prop-2-enamide. One potential direction is the development of more potent and selective A1 receptor antagonists. Another direction is the investigation of the potential therapeutic applications of this compound in human diseases. This compound has shown promising results in animal models, but more research is needed to determine its safety and efficacy in humans. Finally, the investigation of the downstream signaling pathways of the adenosine A1 receptor could provide valuable insights into the mechanisms of action of this compound and other A1 receptor antagonists.
Conclusion
In conclusion, this compound is a potent and selective antagonist of the adenosine A1 receptor that has been extensively studied for its potential therapeutic applications in various diseases. The synthesis of this compound is relatively simple, and the yield and purity of the final product are high. This compound acts by blocking the binding of adenosine to the A1 receptor, which prevents the downstream effects of adenosine activation. This compound has several biochemical and physiological effects in various tissues, and it has several advantages and limitations for lab experiments. Finally, there are several future directions for the study of this compound, including the development of more potent and selective A1 receptor antagonists and the investigation of its potential therapeutic applications in human diseases.
Méthodes De Synthèse
The synthesis of N-[2-(3,4-Dihydro-1H-isochromen-7-yl)ethyl]prop-2-enamide involves several steps, including the reaction of 3,4-dihydro-1H-isochromen-7-ol with ethyl bromoacetate, followed by the reaction of the resulting product with propargylamine. The final step involves the conversion of the propargylamine to the prop-2-enamide using propargyl bromide. The yield of this synthesis method is high, and the purity of the final product is also high.
Applications De Recherche Scientifique
N-[2-(3,4-Dihydro-1H-isochromen-7-yl)ethyl]prop-2-enamide has been extensively studied for its potential therapeutic applications in various diseases. In cardiovascular diseases, this compound has been shown to improve myocardial function and reduce myocardial infarction size in animal models. In neurological disorders, this compound has been shown to improve cognitive function and reduce neuroinflammation in animal models of Alzheimer's disease. In inflammatory disorders, this compound has been shown to reduce inflammation and tissue damage in animal models of colitis and arthritis.
Propriétés
IUPAC Name |
N-[2-(3,4-dihydro-1H-isochromen-7-yl)ethyl]prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17NO2/c1-2-14(16)15-7-5-11-3-4-12-6-8-17-10-13(12)9-11/h2-4,9H,1,5-8,10H2,(H,15,16) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CQLIUZRINJPIBD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC(=O)NCCC1=CC2=C(CCOC2)C=C1 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

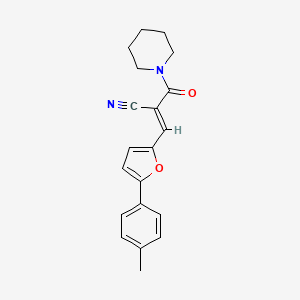
![(2E)-2-{[(4-chlorophenyl)amino]methylidene}-7-fluoro-3-phenyl-2,3-dihydro-1H-inden-1-one](/img/structure/B2893189.png)
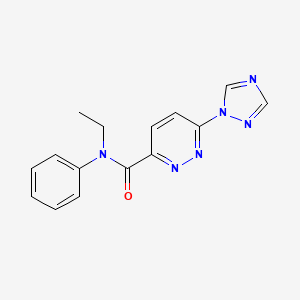
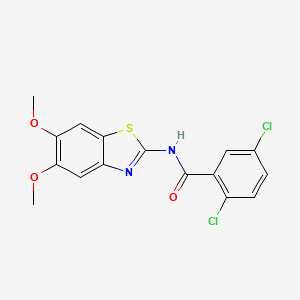
![N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-((6,8-dimethyl-2-(4-nitrophenyl)-5,7-dioxo-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)acetamide](/img/no-structure.png)
![(Z)-methyl 2-((2-phenylacetyl)imino)-3-(prop-2-yn-1-yl)-2,3-dihydrobenzo[d]thiazole-6-carboxylate](/img/structure/B2893195.png)

![8-Methyl-3-[(5-methyl-1,3,4-thiadiazol-2-yl)oxy]-8-azabicyclo[3.2.1]octane](/img/structure/B2893198.png)
![N-(4-bromo-3-methylphenyl)-2-[(4-oxo-3-propyl-3,4-dihydro[1]benzofuro[3,2-d]pyrimidin-2-yl)sulfanyl]acetamide](/img/structure/B2893202.png)
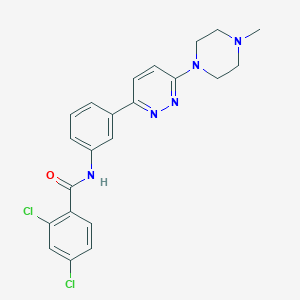
![[4-[[(3-Methoxypyrazin-2-yl)-methylamino]methyl]piperidin-1-yl]-pyridin-2-ylmethanone](/img/structure/B2893205.png)
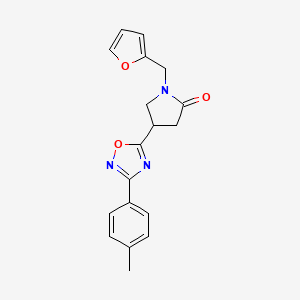

![[(1-Cyanocyclohexyl)carbamoyl]methyl 2-hydroxy-4-methylbenzoate](/img/structure/B2893210.png)